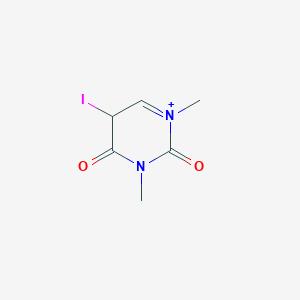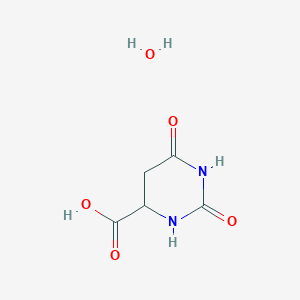
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is a chemical compound with the molecular formula C5H6N2O4. It is also known by its CAS number 5988-19-2. This compound is primarily used in scientific research and chemical synthesis as an intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . This reaction results in the formation of the desired compound along with its 1-ethyl-substituted analog as a minor product. The reaction mixture is then purified through crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate metabolic pathways and enzyme functions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dioxohexahydro-4-pyrimidinecarboxylic acid: This compound shares a similar structure but differs in its functional groups and reactivity.
4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Another related compound with distinct chemical properties and applications
Uniqueness
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C5H8N2O5 |
|---|---|
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H2 |
InChI-Schlüssel |
FKEVXNKILZJEJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1=O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
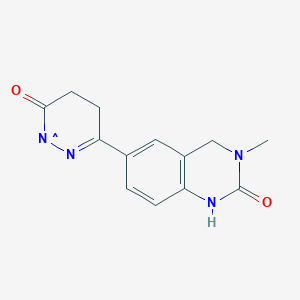
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
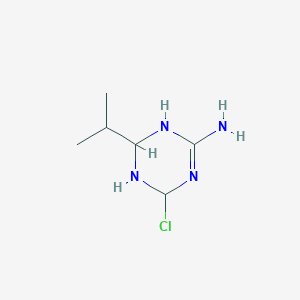
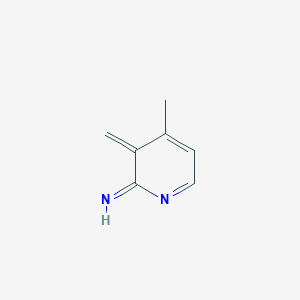
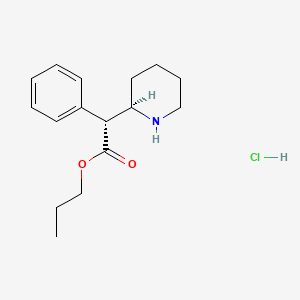
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
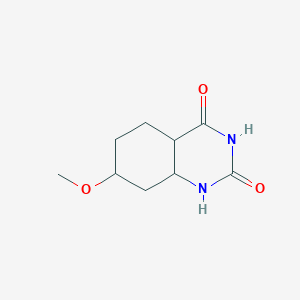

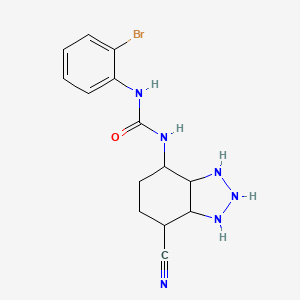
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
